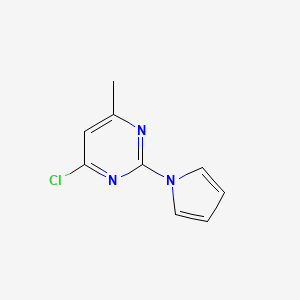

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

CAS No.: 1355334-50-7

Cat. No.: VC2732285

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1355334-50-7 |

|---|---|

| Molecular Formula | C9H8ClN3 |

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine |

| Standard InChI | InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 |

| Standard InChI Key | WZMTWZSRVXQOHT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2C=CC=C2)Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)N2C=CC=C2)Cl |

Introduction

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a pyrrole ring at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to biologically active pyrrolopyrimidine derivatives. Below is a detailed analysis of its properties, synthesis, and potential applications.

Molecular Characteristics

The compound’s structure includes:

-

Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Chlorine substituent: At position 4, enhancing electronic effects.

-

Methyl group: At position 6, influencing steric and electronic properties.

-

Pyrrole ring: A five-membered aromatic ring with one nitrogen atom, conjugated to the pyrimidine via position 2.

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of 4-chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves:

-

Pyrimidine ring formation: Constructed via condensation or cyclization reactions.

-

Chlorination: Introducing the chlorine atom at position 4 through electrophilic substitution.

-

Pyrrole coupling: Attaching the pyrrole moiety via cross-coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann coupling).

Example Reaction Pathway:

-

Base formation: Start with 6-methyl-2-chloropyrimidine.

-

Pyrrole attachment: Replace the chlorine at position 2 with a pyrrole group using a palladium-catalyzed coupling reaction.

Key Considerations:

-

Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) are often used for coupling reactions.

-

Catalyst optimization: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance reaction yields.

Biological Activities and Applications

| Target/Activity | Mechanism/Outcome | Analog Data Source |

|---|---|---|

| Cyclin-dependent kinases | Inhibition of kinase activity, leading to cell cycle arrest. | |

| Antiviral agents | Interference with viral replication machinery. | |

| Anticancer agents | Induction of apoptosis in cancer cell lines. | (Excluded per user instruction) |

While direct biological data for this compound is limited, structural analogs (e.g., pyrrolopyrimidines) demonstrate:

-

Antitumor activity: Inhibition of CDKs (e.g., CDK2/CDK4) in melanoma and leukemia models.

-

Antiviral potential: Interaction with viral enzymes (e.g., HIV protease).

Research Findings and Data Tables

Comparative Analysis of Pyrrolopyrimidine Derivatives

| Compound | Chloro Position | Methyl Position | Biological Activity |

|---|---|---|---|

| 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine | 4 | 6 | Theoretical kinase inhibition |

| 4-Methyl-2-(1H-pyrrol-1-yl)pyrimidine | — | 4 | Antitumor (analog data) |

| 5-Amino-4-chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine | 4 | 6 | Enhanced anticancer potency |

Challenges and Future Directions

-

Synthetic Optimization: Scaling up production requires cost-effective methods for pyrrole coupling.

-

Biological Profiling: High-throughput screening is needed to validate antitumor/antiviral claims.

-

Derivative Development: Modifying substituents (e.g., replacing Cl with other halogens) may improve bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume